Spectinomycin hydrochloride

概要

説明

Spectinomycin hydrochloride is an aminocyclitol antibiotic derived from the bacterium Streptomyces spectabilis. It is primarily used to treat infections caused by gram-negative bacteria, particularly Neisseria gonorrhoeae, the causative agent of gonorrhea . This compound is known for its ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit .

作用機序

Target of Action

Spectinomycin hydrochloride primarily targets the 30S ribosomal protein S12 in bacterial cells . This protein is a crucial component of the bacterial ribosome, which is responsible for protein synthesis. The 30S ribosomal subunit is part of the overall ribosome structure and plays a key role in the translation of mRNA into proteins .

Mode of Action

This compound acts as an inhibitor of protein synthesis . It binds to the 30S ribosomal subunit, specifically interacting with the S12 protein . This interaction disrupts the normal function of the ribosome, preventing the translation of mRNA into proteins . As a result, the bacterial cell is unable to produce the proteins it needs for various cellular functions, leading to its death . This makes this compound a bactericidal antibiotic .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting the function of the 30S ribosomal subunit, this compound disrupts the translation process, preventing the formation of new proteins . This has a significant downstream effect, as proteins are essential for numerous cellular functions, including metabolism, cell structure, and cell signaling .

Pharmacokinetics

This compound is rapidly and almost completely absorbed after intramuscular injection . The antibiotic is excreted by glomerular filtration . The plasma half-life is approximately 1-3 hours .

Result of Action

The primary result of this compound’s action is the death of the bacterial cell . By inhibiting protein synthesis, the antibiotic prevents the cell from producing the proteins it needs to survive and function . This leads to cell death, effectively treating the bacterial infection .

生化学分析

Biochemical Properties

Spectinomycin hydrochloride plays a crucial role in biochemical reactions by binding to the 30S subunit of the bacterial ribosome. This binding inhibits protein synthesis by preventing the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome . The primary biomolecules it interacts with include ribosomal RNA and ribosomal proteins, specifically the 30S ribosomal subunit . This interaction is bacteriostatic, meaning it inhibits bacterial growth without necessarily killing the bacteria .

Cellular Effects

This compound affects various types of cells by inhibiting protein synthesis. In bacterial cells, this inhibition leads to a halt in cell growth and division . The compound does not significantly affect eukaryotic cells due to differences in ribosomal structure. In bacterial cells, it can influence cell signaling pathways, gene expression, and cellular metabolism by disrupting the production of essential proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the 30S ribosomal subunit of bacteria . This binding interferes with the normal function of the ribosome, preventing the elongation of the nascent protein chain. The inhibition of protein synthesis is achieved through the prevention of peptidyl-tRNA translocation, which is essential for the continuation of translation . This mechanism is specific to bacterial ribosomes, which is why this compound is effective against bacterial infections without affecting human cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can diminish if not stored properly . Long-term studies have shown that this compound maintains its inhibitory effects on bacterial protein synthesis over extended periods, although degradation can occur under certain conditions . In vitro and in vivo studies indicate that the compound remains effective in inhibiting bacterial growth over time, with no significant loss of potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects such as nephrotoxicity and hepatotoxicity have been observed . Threshold effects are evident, with higher doses leading to more pronounced toxic effects. It is crucial to determine the appropriate dosage to balance efficacy and safety .

Metabolic Pathways

This compound is primarily excreted unchanged in the urine, indicating minimal metabolism in the body . The compound does not undergo significant biotransformation, and its metabolic pathways are relatively straightforward . The primary route of elimination is renal excretion, with the majority of the administered dose being excreted unchanged . This lack of extensive metabolism reduces the risk of metabolic interactions with other drugs .

Transport and Distribution

After administration, this compound is rapidly absorbed and distributed throughout the body . It is not significantly bound to plasma proteins, allowing for efficient distribution to the site of infection . The compound is primarily transported in the bloodstream and accumulates in tissues where bacterial infections are present . Its distribution is influenced by factors such as tissue perfusion and the presence of infection .

Subcellular Localization

This compound localizes primarily in the cytoplasm of bacterial cells, where it binds to the 30S ribosomal subunit . This subcellular localization is crucial for its inhibitory effects on protein synthesis . The compound does not require specific targeting signals or post-translational modifications to reach its site of action . Its activity is confined to the bacterial cytoplasm, ensuring specificity and reducing off-target effects .

準備方法

Synthetic Routes and Reaction Conditions: Spectinomycin hydrochloride is typically synthesized through the fermentation of Streptomyces spectabilis. The fermentation broth is then processed to isolate spectinomycin, which is subsequently converted to its hydrochloride salt form . The isolation process involves several steps, including extraction, purification, and crystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation followed by downstream processing to ensure high yield and purity. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the production of spectinomycin .

化学反応の分析

Types of Reactions: Spectinomycin hydrochloride undergoes various chemical reactions, including:

Oxidation: Spectinomycin can be oxidized to form different derivatives, which may have altered biological activity.

Reduction: Reduction reactions can modify the functional groups in spectinomycin, potentially affecting its antibiotic properties.

Substitution: Substitution reactions can introduce new functional groups into the spectinomycin molecule, leading to the formation of analogs with different pharmacological profiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions

Major Products Formed: The major products formed from these reactions include spectinomycin derivatives with modified functional groups, which can exhibit different levels of antibacterial activity .

科学的研究の応用

Spectinomycin hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the synthesis and modification of aminocyclitol antibiotics.

Biology: this compound is employed in studies involving bacterial protein synthesis and ribosomal function.

Medicine: It is used to treat gonorrhea, especially in patients allergic to penicillin or cephalosporins

Industry: this compound is used in the production of veterinary antibiotics and as a selection agent in genetic engineering

類似化合物との比較

Gentamicin: Another aminoglycoside antibiotic that also targets the 30S ribosomal subunit but has a broader spectrum of activity.

Kanamycin: Similar to spectinomycin, kanamycin inhibits protein synthesis by binding to the 30S ribosomal subunit.

Tobramycin: An aminoglycoside antibiotic with a mechanism of action similar to spectinomycin but used primarily for treating Pseudomonas aeruginosa infections

Uniqueness: Spectinomycin hydrochloride is unique in its specific use for treating gonorrhea and its relatively low toxicity compared to other aminoglycosides. It is particularly valuable for patients who are allergic to other antibiotics such as penicillin .

特性

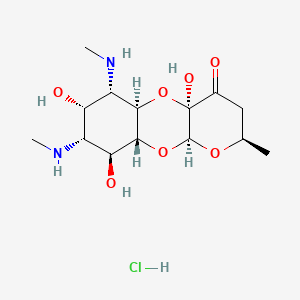

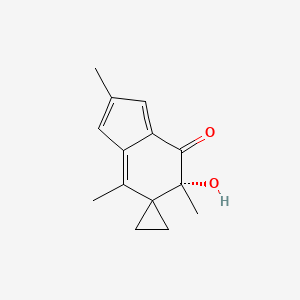

IUPAC Name |

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;pentahydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O7.2ClH.5H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;;;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;2*1H;5*1H2/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;;;;;;/m1......./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHJOVNPPSBWHK-UXXUFHFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H36Cl2N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1695-77-8 (Parent) | |

| Record name | Spectinomycin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022189328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90944843 | |

| Record name | 4a,7,9-Trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one--hydrogen chloride--water (1/2/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22189-32-8 | |

| Record name | Spectinomycin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022189328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,7,9-Trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one--hydrogen chloride--water (1/2/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPECTINOMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWT06H303Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Spectinomycin hydrochloride?

A1: this compound is an aminocyclitol antibiotic that exerts its bactericidal effect by inhibiting protein synthesis. [, , ] It binds to the 30S ribosomal subunit of susceptible bacteria, primarily Neisseria gonorrhoeae, interfering with the initiation complex formation and elongation steps of protein synthesis. [, , ] This disruption leads to the production of non-functional proteins and ultimately bacterial cell death. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula for this compound is C14H24N2O7 · HCl. It has a molecular weight of 377.85 g/mol.

Q3: Are there any studies on the spectroscopic data of this compound?

A3: Yes, spectroscopic methods like Nuclear Magnetic Resonance (NMR) have been successfully applied to determine the content of this compound. []

Q4: What is known about the stability of this compound in different formulations?

A4: Researchers have developed oil suspension injections of this compound to improve stability and reduce irritation. [] The mixed auxiliary material solvent system in these formulations typically includes oil or ester for injection, suspending agent, emulsifier, wetting agent, and antioxidant. []

Q5: How is this compound absorbed and distributed in the body?

A5: this compound is administered intramuscularly and achieves high serum concentrations rapidly. [, , ] Studies show peak serum levels are reached approximately one hour after a 2g intramuscular injection. [] The drug exhibits good tissue penetration, including into tissue chamber fluid. []

Q6: What is the spectrum of activity of this compound?

A7: this compound primarily exhibits activity against Neisseria gonorrhoeae. [, , , , , , , , , , , , ] While it demonstrates some in vitro activity against other gram-negative bacteria, its clinical efficacy against these organisms is limited. [, ] Notably, it is ineffective against Chlamydia trachomatis, a common co-infection with gonorrhea. []

Q7: Has this compound been studied in animal models of infection?

A8: Yes, research utilizing a rabbit syphilis model has provided insights into the tissue fluid penetration and antitreponemal activity of Trospectomycin, a new Spectinomycin analog. [] These findings indirectly contribute to the understanding of Spectinomycin's pharmacokinetic properties and potential for treating syphilis. []

Q8: Are there known mechanisms of resistance to this compound in Neisseria gonorrhoeae?

A9: Although Spectinomycin was initially highly effective against N. gonorrhoeae, resistance has been observed. [, , ] One potential mechanism involves mutations in the ribosomal protein S5, leading to decreased binding affinity of Spectinomycin to the ribosome and subsequent treatment failures. [] Additionally, the potential for plasmid-mediated transfer of Spectinomycin resistance genes from other bacteria, particularly Enterobacteriaceae, raises concerns about the emergence and spread of resistance. []

Q9: Is there cross-resistance between this compound and other antibiotics?

A10: Research suggests a positive correlation between N. gonorrhoeae resistance to this compound and resistance to Penicillin G. [] This finding indicates potential cross-resistance mechanisms, possibly related to shared resistance determinants or common efflux pumps. []

Q10: What analytical methods are used to determine this compound concentration?

A11: Several analytical methods have been developed and validated for the analysis of this compound. These include:* Microbiological assay: A traditional method for determining antibiotic potency. []* High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD): Provides high sensitivity and selectivity for quantifying Spectinomycin and related substances. []* HPLC with Evaporative Light Scattering Detection (ELSD): Offers a robust and sensitive alternative for analyzing Spectinomycin in various matrices. []* Gas Chromatography (GC): Suitable for determining benzene content in industrial hexane used in this compound production. [] * Spectrofluorimetry/Spectrophotometry: Utilizes the reaction of Spectinomycin with benzofurazan reagent to enable sensitive and specific quantification in various matrices. []

Q11: What methods are employed for the quality control of this compound?

A12: Quality control measures include testing for bacterial endotoxins using the Limulus amebocyte lysate (LAL) test as a sensitive alternative to the USP pyrogen test. [] Additionally, Molisch method can be applied for rapid identification of bacterial endotoxins. []

Q12: What are potential future research directions for this compound?

A14: Several research avenues warrant further exploration, including:* Investigating new Spectinomycin analogs with improved activity against resistant N. gonorrhoeae strains and potentially broader-spectrum activity. []* Developing novel drug delivery systems, such as nanoparticles, to enhance this compound's efficacy and target specific tissues. [] * Studying the impact of this compound on the gut microbiome and its implications for resistance development and overall health. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1200176.png)

![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)